PPAR|A agonist 12
Description
PPARγ Agonist 12 is a potent synthetic compound identified through advanced screening methodologies. It exhibits high selectivity for PPARγ, with an EC50 of 1.96 nM in coactivator recruitment assays, demonstrating 1,970-fold selectivity over PPARα and 16,600-fold selectivity over PPARδ . This compound induces a conformational change in the PPARγ ligand-binding domain (LBD), stabilizing helix 12 (H12), a critical structural feature for coactivator binding and transcriptional activation . Its mechanism aligns with full agonists like rosiglitazone, which directly interact with H12 residues (e.g., Tyr473) to stabilize the active receptor conformation .
Properties
Molecular Formula |
C25H23N3O6S2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[[(5E)-5-[[3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C25H23N3O6S2/c1-32-19-5-3-4-17(12-19)15-34-21-11-6-16(13-22(21)33-2)14-23-24(29)28-25(35-23)27-18-7-9-20(10-8-18)36(26,30)31/h3-14H,15H2,1-2H3,(H2,26,30,31)(H,27,28,29)/b23-14+ |
InChI Key |
RXHAVBFDSNDXKQ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A agonist 12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: PPAR|A agonist 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PPAR|A agonist 12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and the development of new synthetic methodologies.
Biology: Investigated for its role in regulating gene expression related to lipid metabolism and inflammation.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as a tool for drug discovery and development
Mechanism of Action
PPAR|A agonist 12 exerts its effects by binding to the PPAR-α receptor, which then forms a heterodimer with the retinoid X receptor (RXR)The binding of this complex to PPREs regulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
- Pioglitazone: A clinically used PPARγ full agonist, pioglitazone served as a control in studies involving natural PPARγ agonists. While effective, its non-selective activation of PPARγ is linked to adverse effects like weight gain.
- Compound 15 : A synthetic analogue of Agonist 12, Compound 15 has a higher EC50 (32.3 nM) and lacks selectivity for PPARγ (>100 µM for PPARα/δ). This highlights Agonist 12’s unique optimization for potency and subtype specificity .
- Tagitinin G (9) and I (10): Natural germacranolides from Tithonia diversifolia enhance glucose uptake in adipocytes but lack quantified EC50 values. Agonist 12’s synthetic origin allows precise tuning of pharmacokinetic properties, unlike these natural derivatives .
Full vs. Partial Agonists
- Rosiglitazone : A full agonist that stabilizes H12 via hydrogen bonding with Tyr473. Agonist 12 shares this mechanism but achieves greater selectivity, avoiding PPARα/δ activation common in older thiazolidinediones (TZDs) .
- Coumarin-Based Probe 6: A partial agonist derived from rosiglitazone, Probe 6 lacks H12 interactions due to ethylation of its TZD moiety.
- Indeglitazar : A pan-PPAR agonist with partial activity (45% of rosiglitazone’s response). Unlike Agonist 12, indeglitazar’s weaker H12 modulation and reliance on structural water in the binding pocket limit its PPARγ potency .
Selectivity Profiles
*9(S)-HODE and 13(S)-HODE isomers show PPARγ agonism but with lower potency and subtype specificity .
Binding Mode and H12 Interactions
- Agonist 12 and rosiglitazone both stabilize H12 via hydrogen bonds with Tyr473, enabling coactivator recruitment .
- Partial agonists (e.g., Probe 6, MRL20) avoid H12 interactions, resulting in suboptimal coactivator binding and reduced transcriptional activity .
- Natural agonists like tagitinins lack structural data, but their glucose uptake effects suggest indirect or weak H12 stabilization .
Key Research Findings
Agonist 12’s Superior Selectivity: Its nanomolar potency and >1,000-fold selectivity over PPARα/δ make it a promising candidate for diabetes therapy without off-target effects like hepatotoxicity (common with PPARα agonists) or fluid retention (linked to PPARγ full agonists) .
Natural vs. Synthetic Agonists : Natural PPARγ activators (e.g., tagitinins, resveratrol) often lack quantified potency or selectivity, limiting clinical translation. Synthetic compounds like Agonist 12 offer reproducible efficacy and tunable properties .
H12 as a Therapeutic Lever : Full agonists require H12 stabilization, while partial agonists or antagonists (e.g., T0070907) disrupt this interaction, offering avenues for fine-tuning PPARγ activity .
Q & A
Q. What experimental models are commonly used to assess PPARα agonist 12’s effects on lipid metabolism?
Methodological Answer:
- Primary Hepatocytes : Used to evaluate mRNA expression of mitochondrial genes (e.g., Tfam) and PPARα targets under agonist treatment. For example, liver-specific Ago2-deficient hepatocytes treated with 10 µM WY14643 (a PPARα agonist) showed differential oxygen consumption rates (OCR) and miRNA regulation .
- In Vivo Models : Mouse colitis studies with PPARα agonists (e.g., AZ-63233) administered at 1 mmol/kg/day, with endpoints like colon cytokine levels (IL-6, MCP1) and plasma biomarkers (adiponectin, triglycerides) .
- Considerations : Validate model relevance to human physiology (e.g., species-specific PPARα activation profiles) and use complementary in vitro and in vivo approaches to confirm findings .
Q. How is PPARα agonist selectivity confirmed experimentally?
Methodological Answer:
- Binding Assays : Measure agonist affinity (e.g., Kd values) using radioligand displacement or hydrogen/deuterium exchange (H/D-Ex) to assess conformational stabilization of the ligand-binding domain (LBD) .
- Selectivity Screening : Compare activation of PPARα against PPARγ/δ isoforms. For example, GW7647 shows 200-fold selectivity for PPARα over PPARγ/δ in transcriptional assays .
- Target Gene Profiling : Quantify isoform-specific targets (e.g., ACOX1 for PPARα vs. ADIPOQ for PPARγ) via qPCR or RNA-seq .
Q. What molecular techniques identify PPARα agonist 12’s target genes?
Methodological Answer:
- Transcriptomics : RNA sequencing or microarray analysis of treated cells/tissues to identify upregulated genes (e.g., mitochondrial biogenesis genes in hepatocytes) .
- Chromatin Immunoprecipitation (ChIP) : Validate direct PPARα binding to promoter regions of candidate genes .
- Functional Validation : Knockdown/knockout models (e.g., Ago2 KO hepatocytes) to confirm gene dependency on PPARα signaling .
Advanced Research Questions
Q. How should contradictory data on PPARα agonist 12’s mitochondrial effects be analyzed?
Methodological Answer:
- Statistical Reconciliation : Use two-way ANOVA to account for variables like cell type (e.g., Ago2 WT vs. KO) and treatment duration. Post hoc tests (e.g., Tukey) clarify interaction effects .
- Mechanistic Context : Discordant results (e.g., OCR increases in WT but not KO hepatocytes) may reflect miRNA-mediated regulatory layers (e.g., miR-27a/b modulation) .
- Meta-Analysis : Aggregate data across studies, applying heterogeneity tests to identify confounding factors (e.g., dosing regimens, model systems) .
Q. What strategies improve translational relevance of PPARα agonist 12 preclinical data?
Methodological Answer:
- Biomarker Integration : Measure clinically translatable endpoints (e.g., plasma triglycerides, adiponectin) in animal models to bridge preclinical and human studies .
- Dose-Response Calibration : Align in vitro EC50 values with in vivo pharmacokinetics to ensure therapeutic relevance .
- Human Tissue Models : Use primary human hepatocytes or organoids to validate target gene responses and mitigate species-specific biases .
Q. How do structural dynamics of PPARα influence agonist efficacy?
Methodological Answer:
- Conformational Analysis : H/D-Ex or NMR to map ligand-induced stabilization of PPARα LBD, particularly helices 3, 5, and 12, which mediate coactivator recruitment .
- Co-Crystallography : Resolve agonist-bound PPARα structures to identify critical binding pocket residues (e.g., comparisons with PPARγ-rosiglitazone complexes) .
- Dynamic Simulations : Molecular dynamics (MD) to predict agonist binding kinetics and allosteric effects on cofactor interaction surfaces .
Methodological Frameworks for Study Design
How can the PICO/FINER frameworks optimize PPARα agonist 12 research questions?
Methodological Answer:
- PICO Application :
- Population: Define model system (e.g., Ago2 KO mice).
- Intervention: PPARα agonist 12 dosing (e.g., 10 µM for 24 hours).
- Comparison: Wild-type controls or isoform-selective agonists (e.g., GW9662 for PPARγ) .
- Outcome: Target gene expression, OCR, or plasma biomarkers .
Handling Limitations and Bias
Q. What are key limitations of in vitro PPARα agonist studies, and how can they be mitigated?
Methodological Answer:
- Limitations : Lack of systemic factors (e.g., endocrine signaling), oversimplified pharmacokinetics.
- Mitigation : Use 3D cell cultures, co-cultures with stromal cells, or microfluidic systems to mimic tissue complexity .
- Validation : Cross-reference in vitro findings with in vivo data (e.g., hepatic lipid profiles in agonist-treated mice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
